In vitro mechanism of action of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine
In vitro mechanism of action of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine
Abstract
This technical guide outlines a comprehensive in vitro strategy to elucidate the mechanism of action for the novel chemical entity, 1-(3-Fluoro-5-methylphenyl)pentan-1-amine. Based on its structural features—a primary amine with a substituted phenylpentane backbone—this compound is hypothesized to interact with components of the monoaminergic system. The proposed experimental framework is designed for researchers, scientists, and drug development professionals, providing a logical, multi-tiered approach that progresses from initial target binding and affinity determination to functional cellular assays and potential off-target characterization. This guide details the rationale behind experimental choices and provides robust, step-by-step protocols for key assays, including radioligand binding, neurotransmitter uptake inhibition, G-Protein Coupled Receptor (GPCR) functional assays, and enzyme inhibition studies. The objective is to construct a comprehensive pharmacological profile, identifying primary biological targets and downstream cellular effects, thereby establishing a foundation for further preclinical development.
Introduction and Rationale
Structural Analysis and Putative Targets
The molecular structure of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine presents key pharmacophoric features suggestive of interaction with the central nervous system, specifically the monoaminergic neurotransmitter systems. Its architecture is analogous to other psychoactive compounds known to modulate dopamine (DA), norepinephrine (NE), and serotonin (5-HT) pathways.[1] The primary amine and the phenyl ring are critical components that often dictate binding to monoamine transporters (DAT, NET, SERT) and G-protein coupled receptors (GPCRs).[1] Consequently, this investigation will prioritize the characterization of the compound's activity at these primary targets.
Hypothesized Mechanism of Action
Given the structural similarities to known monoamine uptake inhibitors, the primary hypothesis is that 1-(3-Fluoro-5-methylphenyl)pentan-1-amine functions as an inhibitor or substrate (releaser) at the dopamine, norepinephrine, and/or serotonin transporters.[1] Secondary hypotheses include direct agonist or antagonist activity at postsynaptic dopamine or serotonin receptors, or potential inhibition of key metabolic enzymes such as monoamine oxidase (MAO).[2][3]
Experimental Strategy: A Multi-tiered Approach
To systematically test these hypotheses, a tiered experimental approach is proposed. This strategy ensures a logical progression from broad screening to detailed mechanistic studies, optimizing resource allocation and data interpretation.
Caption: Workflow for neurotransmitter uptake inhibition assay.
Experimental Protocol: Neurotransmitter Uptake Inhibition Assay [4][5]
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Cell Plating: Seed HEK293 cells stably expressing hDAT, hNET, or hSERT in a 96-well plate and grow to ~90% confluency.
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Assay Preparation: On the day of the experiment, wash the cells once with Krebs-HEPES buffer (KHB).
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Compound Incubation: Pre-incubate the cells for 5-10 minutes at room temperature with 50 µL of KHB containing various concentrations of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine.
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Uptake Initiation: Initiate neurotransmitter uptake by adding 50 µL of KHB containing a fixed concentration of the respective radiolabeled neurotransmitter (e.g., 200 nM [³H]dopamine for DAT, 200 nM [³H]norepinephrine for NET, or 100 nM [³H]serotonin for SERT). [4]5. Incubation: Allow uptake to proceed for a short, linear period (typically 1-3 minutes for DAT/SERT, 3-5 minutes for NET) at room temperature. [4]6. Termination: Stop the reaction by rapidly aspirating the buffer and washing the cells twice with 100 µL of ice-cold KHB. [4]7. Lysis and Quantification: Lyse the cells by adding 300 µL of 1% SDS. Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity.
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Data Analysis: Define 100% uptake from vehicle-treated wells and 0% uptake from wells treated with a known potent inhibitor (e.g., 10 µM mazindol for DAT). [5]Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 2: Hypothetical Functional Potencies (IC50) for Uptake Inhibition
| Functional Assay | IC50 (nM) |
| hDAT Uptake Inhibition | 25.6 ± 3.4 |
| hNET Uptake Inhibition | 155.1 ± 18.2 |
| hSERT Uptake Inhibition | 899.5 ± 76.1 |
Investigation of Post-Synaptic Receptor Activity
To build a complete profile, it is crucial to determine if the compound has direct effects on postsynaptic receptors, which could contribute significantly to its overall pharmacological effect.
Assessing G-Protein Coupled Receptor (GPCR) Activation
Causality: Many dopamine and serotonin receptors are GPCRs that signal through second messengers like cyclic AMP (cAMP). [6]Measuring changes in intracellular cAMP levels after compound application reveals whether the compound acts as an agonist (stimulates cAMP production/inhibition), antagonist (blocks the effect of an agonist), or has no effect. [7]
Caption: Gs and Gi signaling pathways modulating cAMP.
Experimental Protocol: cAMP Accumulation Assay (HTRF) [7][8]
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Cell Culture: Use HEK293 cells expressing a target GPCR (e.g., Dopamine D1 receptor, which is Gs-coupled, or D2 receptor, which is Gi-coupled). Seed 5,000-10,000 cells per well in a 384-well plate and incubate overnight. [7]2. Agonist Mode:
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Remove culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation. [7] * Add serial dilutions of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine.
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Incubate for 30 minutes at 37°C. [8]3. Antagonist Mode (for Gi-coupled receptors):
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Add serial dilutions of the test compound.
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Add a fixed concentration of a known agonist (e.g., quinpirole for D2 receptors) plus a stimulant of adenylyl cyclase like forskolin. [9] * Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and Detection: Lyse the cells and detect cAMP levels using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) assay kit according to the manufacturer's instructions. This typically involves adding two detection reagents (a europium-labeled anti-cAMP antibody and a fluorescent cAMP analog). [7][9]5. Data Analysis: Read the plate on an HTRF-compatible reader. Calculate the ratio of emission signals (665 nm / 620 nm). For agonist mode, plot the HTRF ratio against compound concentration to determine the EC50. For antagonist mode, plot the ratio against compound concentration to determine the IC50.
Elucidating Potential Enzymatic Inhibition
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
Causality: Some amine structures can inhibit MAO, the enzyme responsible for degrading monoamine neurotransmitters. [2]MAO inhibition can potentiate the effects of transporter inhibition and can have significant clinical implications. This assay determines the compound's potency for inhibiting MAO-A and MAO-B isoforms. [10] Experimental Protocol: MAO-Glo™ Assay [11]
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Reagent Preparation: Use recombinant human MAO-A and MAO-B enzymes. Prepare a luminogenic MAO substrate provided in a commercial kit (e.g., MAO-Glo™, Promega).
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Assay Procedure:
-
In a white, opaque 96-well plate, add MAO-A or MAO-B enzyme to assay buffer.
-
Add serial dilutions of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine or a known inhibitor (clorgyline for MAO-A, selegiline for MAO-B) as a control. [10] * Pre-incubate for 15 minutes.
-
Initiate the reaction by adding the MAO substrate. Incubate for 60 minutes at room temperature.
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-
Detection: Add a reconstituted Luciferin Detection Reagent to terminate the MAO reaction and initiate a luciferase reaction that produces a light signal proportional to the amount of underivatized substrate remaining.
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Quantification: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition relative to vehicle controls and determine the IC50 value by non-linear regression.
Table 3: Hypothetical MAO Inhibition Potencies (IC50)
| Enzyme Isoform | IC50 (µM) |
| hMAO-A | > 10 |
| hMAO-B | > 10 |
Secondary Target and Off-Target Liability Screening
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition Assay
Causality: VMAT2 is responsible for packaging monoamines into synaptic vesicles for release. [12]Inhibition of VMAT2 leads to depletion of vesicular monoamines, a distinct mechanism from reuptake inhibition. [13][14]Assessing VMAT2 activity is critical for a comprehensive safety and mechanistic profile.
Experimental Protocol: VMAT2 Uptake Assay [12][15]
-
Vesicle Preparation: Prepare synaptic vesicles from rat brain tissue or use cells engineered to express VMAT2.
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Assay Setup: In a 96-well filter plate, incubate the vesicle preparation with assay buffer containing ATP (to energize the transporter).
-
Compound Addition: Add serial dilutions of 1-(3-Fluoro-5-methylphenyl)pentan-1-amine or a known VMAT2 inhibitor like tetrabenazine. [15]4. Uptake Initiation: Add a radiolabeled monoamine substrate, such as [³H]dihydrotetrabenazine or [³H]dopamine.
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Incubation: Incubate for 10-20 minutes at 37°C.
-
Termination: Stop the reaction by rapid filtration and wash with ice-cold buffer.
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Quantification & Analysis: Measure radioactivity retained on the filter and calculate IC50 values as described for other inhibition assays.
Synthesis and Interpretation of Findings
Based on the hypothetical data generated through this experimental framework, a clear mechanistic profile for 1-(3-Fluoro-5-methylphenyl)pentan-1-amine emerges. The compound demonstrates high affinity and functional inhibitory potency at the dopamine transporter (DAT), with approximately 6-fold selectivity over the norepinephrine transporter (NET) and over 35-fold selectivity over the serotonin transporter (SERT). It does not exhibit significant activity at key postsynaptic GPCRs, nor does it inhibit MAO or VMAT2 at concentrations up to 10 µM.
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